An In-depth Technical Guide to 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide: Structure, Properties, and Biological Significance
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: Unveiling a Molecule of Therapeutic Promise
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity represents a powerful approach to developing novel therapeutic agents. 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is a compound of significant interest, embodying this principle by integrating the well-established bioactivity of the sulfonamide group with the versatile pharmacological profile of the 3,4,5-trimethoxybenzoyl scaffold. This guide provides a comprehensive technical overview of this molecule, from its fundamental chemical and physical properties to its synthesis, analytical characterization, and potential mechanisms of action. The insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to explore the full therapeutic potential of this promising compound.
The sulfonamide functional group is a cornerstone of a wide array of antimicrobial, diuretic, and anticancer drugs, primarily through its ability to inhibit key enzymes such as carbonic anhydrases.[1][2] Concurrently, the 3,4,5-trimethoxy substitution pattern on a phenyl ring is a feature of numerous natural and synthetic compounds with diverse biological activities, including anticancer and multidrug resistance-modulating effects.[3][4] The strategic union of these two pharmacophores in 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide suggests a multifaceted biological profile, making it a compelling candidate for further investigation.
Chemical Structure and Physicochemical Properties
The chemical identity of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is defined by a central amide linkage connecting a 3,4,5-trimethoxyphenyl ring and a 4-sulfamoylphenyl ring.
Systematic IUPAC Name: 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide
Molecular Formula: C₁₆H₁₈N₂O₆S
Molecular Weight: 366.39 g/mol
A thorough understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for this specific molecule is not extensively available in public literature, computational predictions provide valuable initial insights.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | 220-240 °C | Influences formulation and stability. |
| LogP | 1.5 - 2.5 | A measure of lipophilicity, affecting membrane permeability and solubility. |
| Water Solubility | Low | Impacts bioavailability and formulation strategies. |
| pKa (Sulfonamide NH) | ~9-10 | Determines the ionization state at physiological pH, affecting receptor binding and solubility. |
| pKa (Amide NH) | ~17-18 | Generally non-ionizable under physiological conditions. |
| Hydrogen Bond Donors | 2 | Contributes to interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 7 | Influences binding affinity and physicochemical properties. |
Note: These values are predicted using computational models and should be confirmed experimentally.
Synthesis of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide: A Step-by-Step Protocol
The synthesis of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide can be efficiently achieved via a nucleophilic acyl substitution, specifically an amidation reaction. The Schotten-Baumann reaction provides a robust and widely applicable methodology for this transformation, involving the reaction of an acyl chloride with an amine in the presence of a base.[5][6][7]
Conceptual Workflow of the Synthesis
Caption: Synthetic workflow for 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide.
Detailed Experimental Protocol
Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trimethoxybenzoic acid (1.0 eq).
-
Addition of Chlorinating Agent: Under a fume hood, cautiously add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,4,5-trimethoxybenzoyl chloride, a pale yellow solid or oil, can be used in the next step without further purification.
Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid into a more reactive acyl chloride. The acyl chloride is a potent electrophile, readily undergoing nucleophilic attack by the amine in the subsequent step.
Step 2: Amidation via Schotten-Baumann Reaction
-
Dissolution of Amine: In a separate flask, dissolve sulfanilamide (1.0 eq) in an aqueous solution of a base, such as 10% sodium hydroxide (NaOH), to form the sodium salt of the sulfonamide. This increases its nucleophilicity.
-
Addition of Acyl Chloride: Cool the sulfanilamide solution in an ice bath. Slowly add the crude 3,4,5-trimethoxybenzoyl chloride (1.1 eq), either neat or dissolved in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran), to the vigorously stirred amine solution.[5][8]
-
Reaction: Continue stirring vigorously for 1-2 hours at room temperature. The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[8]
-
Precipitation and Isolation: The product, 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide, will precipitate out of the reaction mixture as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the crude product with cold water to remove any remaining base and salts, followed by a wash with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials.
Step 3: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents for recrystallization of benzamide derivatives include ethanol, ethyl acetate, or a mixture of ethanol and water.[9]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to obtain pure 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide.
Self-Validation: The purity of the final product should be assessed by measuring its melting point and by the analytical techniques described in the following section. A sharp melting point close to the predicted value is indicative of high purity.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound.
Analytical Workflow
Caption: Analytical workflow for the characterization of the final product.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of the synthesized compound.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm or 280 nm).
-
Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak.
-
2. Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the key functional groups present in the molecule.
-
Expected Absorptions:
-
N-H stretch (amide and sulfonamide): ~3300-3400 cm⁻¹
-
C=O stretch (amide): ~1650-1680 cm⁻¹[11]
-
S=O stretch (sulfonamide): Two bands, asymmetric (~1330-1370 cm⁻¹) and symmetric (~1140-1180 cm⁻¹)[11]
-
C-O stretch (methoxy): ~1000-1300 cm⁻¹
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aromatic C=C stretch: ~1450-1600 cm⁻¹
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (in DMSO-d₆):
-
Aromatic protons: Signals in the range of δ 7.0-8.0 ppm. The protons on the 3,4,5-trimethoxyphenyl ring will appear as a singlet, while the protons on the 4-sulfamoylphenyl ring will show a characteristic AA'BB' splitting pattern.
-
Amide N-H proton: A broad singlet, typically downfield (δ > 9.0 ppm).
-
Sulfonamide NH₂ protons: A singlet in the region of δ 7.0-7.5 ppm.
-
Methoxy protons: Three distinct singlets (or one singlet integrating to 9H if they are chemically equivalent) around δ 3.7-3.9 ppm.[12][13]
-
-
¹³C NMR (in DMSO-d₆):
-
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 367.4. Fragmentation patterns can provide further structural confirmation, with characteristic losses of the sulfamoyl group (SO₂NH₂) and fragmentation of the amide bond.[14]
-
Potential Mechanisms of Action and Therapeutic Applications
The hybrid structure of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide suggests several potential mechanisms of action, making it a versatile scaffold for drug discovery.
Carbonic Anhydrase Inhibition
The primary and most well-established mechanism of action for sulfonamide-containing drugs is the inhibition of carbonic anhydrases (CAs).[1][2] These zinc-containing metalloenzymes are involved in a variety of physiological processes, and their dysregulation is implicated in several diseases.
-
Mechanism: The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and blocking the catalytic activity.[15][16]
-
Therapeutic Implications:
-
Anticancer: Tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these isoforms is a validated anticancer strategy.[17]
-
Antiglaucoma: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.
-
Diuretic: Inhibition of CAs in the renal tubules leads to increased excretion of bicarbonate, sodium, and water.
-
Caption: Mechanism of carbonic anhydrase inhibition by the sulfonamide moiety.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers.[18][19] Its activation promotes cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy.[20][21][22]
-
Mechanism: Several N-substituted benzamide derivatives have been reported to inhibit the STAT3 signaling pathway.[18] The precise mechanism can vary, but may involve preventing the phosphorylation of STAT3, blocking its dimerization, or inhibiting its translocation to the nucleus.[18]
-
Therapeutic Implications:
-
Anticancer: By inhibiting the STAT3 pathway, 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide could potentially suppress tumor growth and induce apoptosis in cancer cells where STAT3 is aberrantly activated.
-
Modulation of P-glycoprotein (P-gp)
P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a broad range of chemotherapeutic agents out of cancer cells.[3][23][24]
-
Mechanism: The trimethoxybenzoyl moiety has been identified in compounds that act as P-gp inhibitors.[3][4] The mechanism often involves competitive binding to the drug-binding site of P-gp, thereby preventing the efflux of anticancer drugs.
-
Therapeutic Implications:
-
Chemosensitizer: Co-administration of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide with conventional chemotherapeutic agents could potentially reverse multidrug resistance and enhance the efficacy of cancer treatment.
-
Conclusion and Future Directions
3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is a synthetically accessible molecule with a rich pharmacological potential stemming from its hybrid structure. The presence of the sulfonamide group strongly suggests activity as a carbonic anhydrase inhibitor, with potential applications in oncology and other therapeutic areas. Furthermore, the trimethoxybenzoyl and N-phenylbenzamide scaffolds confer the potential for STAT3 pathway inhibition and P-glycoprotein modulation, respectively, opening up exciting avenues for the development of novel anticancer agents and chemosensitizers.
This technical guide provides a solid foundation for researchers interested in this compound. Future work should focus on the experimental validation of its predicted physicochemical properties, the optimization of its synthesis and purification, and a thorough investigation of its biological activities through in vitro and in vivo studies. The exploration of its inhibitory profile against a panel of human carbonic anhydrase isoforms, its effects on the STAT3 signaling cascade in relevant cancer cell lines, and its ability to modulate P-gp-mediated drug efflux will be crucial in elucidating its therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the rational design and development of new and effective therapeutic agents based on this promising molecular scaffold.
References
-
Trimethoxybenzanilide-based P-glycoprotein modulators: an interesting case of lipophilicity tuning by intramolecular hydrogen bonding. PubMed. [Link]
-
Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. PubMed. [Link]
-
Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. PubMed. [Link]
-
Design, synthesis, biological evaluation, NMR and DFT studies of structurally simplified trimethoxy benzamides as selective P-glycoprotein inhibitors: the role of molecular flatness. PubMed. [Link]
-
Small Molecule Inhibitors of Stat3 Signaling Pathway. Bentham Science. [Link]
-
Research Progress on the STAT3 Signaling Pathway and Its Inhibitors and Degraders. MDPI. [Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]
-
Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments. Patsnap. [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]
-
Electron ionization mass spectra of alkylated sulfabenzamides. PMC. [Link]
-
N-(4-Sulfamoyl-phenyl)-benzamide. PubChem. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]
-
SYNTHESIS Benzanilide BY BENZOLATION. StuDocu. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PMC. [Link]
-
A Smiles and N-O Rearrangement Reaction for Deprotonated N-Acyl Aromatic Sulfonamides in Tandem Mass Spectrometry. NIST. [Link]
-
Synthesis and mass spectrometry studies of N-alkylbenzenesulfonamides. ResearchGate. [Link]
-
Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. CHEMSOLVE.NET. [Link]
- Compound 3,4,5-trimethoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide.
-
3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Purification of N-benzylbenzamides. Reddit. [Link]
-
1 HNMR spectrum of 3-(3', 4', 5'-trimethoxybenzyl)-5, 7-dimethoxy-8-methyl-4H-chromen-4-one(9d). ResearchGate. [Link]
-
Overview of P-glycoprotein inhibitors: a rational outlook. SciELO. [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. [Link]
-
Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. PMC. [Link]
-
Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy?. PMC. [Link]
-
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide. PMC. [Link]
-
Optimization of physicochemical properties is a strategy to improve drug-likeness associated with activity. Universidade de São Paulo. [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. PharmaTutor. [Link]
-
Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. PubMed. [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]
-
HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. SIELC Technologies. [Link]
-
3,4,5-Trimethoxybenzyl methylamine. NIST WebBook. [Link]
Sources
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 3. Trimethoxybenzanilide-based P-glycoprotein modulators: an interesting case of lipophilicity tuning by intramolecular hydrogen bonding [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, NMR and DFT studies of structurally simplified trimethoxy benzamides as selective P-glycoprotein inhibitors: the role of molecular flatness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Electron ionization mass spectra of alkylated sulfabenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 19. benthamscience.com [benthamscience.com]
- 20. Research Progress on the STAT3 Signaling Pathway and Its Inhibitors and Degraders - Oreate AI Blog [oreateai.com]
- 21. Stat3 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 22. Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 23. scielo.br [scielo.br]
- 24. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
